REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].B(OC)(OC)OC>O1CCCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]
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Name
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|
Quantity
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72.5 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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166.2 g
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Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Name
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|
Quantity
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1449 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A flask purged with nitrogen
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Type
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ADDITION
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Details
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A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min
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Type
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ADDITION
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Details
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An exotherm and effervescence were observed during the addition
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Type
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CUSTOM
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Details
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Reaction
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Type
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CUSTOM
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Details
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was quenched at 20-40° C.
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Type
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TEMPERATURE
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Details
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with cooling by drop-wise addition of methanol (46 mL)
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Type
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WAIT
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Details
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followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min
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Type
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STIRRING
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Details
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After stirring the batch at 50° C. for at least 1 h
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Type
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CONCENTRATION
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Details
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it was concentrated under reduced pressure to a volume of 360 mL
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Type
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WASH
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Details
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The concentrated batch was washed with water (453 mL)
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Type
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CUSTOM
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Details
|
the solids were collected on a filter
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Type
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DISSOLUTION
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Details
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The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate (36 g)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |